(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 497060-09-0
VCID: VC21506378
InChI: InChI=1S/C15H12N2O3S/c1-7-3-8(2)12-11(4-7)20-6-9(13(12)18)5-10-14(19)17-15(21)16-10/h3-6H,1-2H3,(H2,16,17,19,21)/b10-5-
SMILES: CC1=CC(=C2C(=C1)OC=C(C2=O)C=C3C(=O)NC(=S)N3)C
Molecular Formula: C15H12N2O3S
Molecular Weight: 300.3g/mol

(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

CAS No.: 497060-09-0

Cat. No.: VC21506378

Molecular Formula: C15H12N2O3S

Molecular Weight: 300.3g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one - 497060-09-0

Specification

CAS No. 497060-09-0
Molecular Formula C15H12N2O3S
Molecular Weight 300.3g/mol
IUPAC Name (5Z)-5-[(5,7-dimethyl-4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Standard InChI InChI=1S/C15H12N2O3S/c1-7-3-8(2)12-11(4-7)20-6-9(13(12)18)5-10-14(19)17-15(21)16-10/h3-6H,1-2H3,(H2,16,17,19,21)/b10-5-
Standard InChI Key IEPWWXLQPUVRHV-YHYXMXQVSA-N
Isomeric SMILES CC1=CC(=C2C(=C1)OC=C(C2=O)/C=C\3/C(=O)NC(=S)N3)C
SMILES CC1=CC(=C2C(=C1)OC=C(C2=O)C=C3C(=O)NC(=S)N3)C
Canonical SMILES CC1=CC(=C2C(=C1)OC=C(C2=O)C=C3C(=O)NC(=S)N3)C

Introduction

Chemical Properties

Molecular Structure and Basic Properties

(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one presents a complex molecular structure combining several functional groups and heterocyclic systems. The compound has the following key chemical properties, which define its physical characteristics and potential reactivity:

PropertyValue
CAS Number497060-09-0
Molecular FormulaC15H12N2O3S
Molecular Weight300.3 g/mol
IUPAC Name(5Z)-5-[(5,7-dimethyl-4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

The structure features a 5,7-dimethyl-4-oxo-4H-chromene moiety connected to a 2-sulfanylideneimidazolidin-4-one ring via a methylidene bridge with Z-configuration. This stereochemical designation indicates that the major substituents are positioned on the same side of the double bond, which significantly influences the three-dimensional arrangement of the molecule and its potential interactions with biological targets. The Z-configuration is particularly important for biological activity, as it positions functional groups in specific spatial orientations required for optimal binding to target proteins.

Structural Components and Functional Groups

  • 5,7-dimethyl-4-oxo-4H-chromene: This heterocyclic system contains a benzene ring fused with a pyran ring, featuring methyl substituents at positions 5 and 7, and a carbonyl group at position 4. The chromene core provides a relatively planar, rigid structure with potential for π-stacking interactions with aromatic amino acid residues in proteins. The methyl groups at positions 5 and 7 contribute hydrophobicity and may influence binding affinity through van der Waals interactions.

  • Methylidene bridge: This double bond (-CH=) connects the chromene and imidazolidinone portions of the molecule. The Z-configuration of this bridge is critical for defining the three-dimensional structure of the compound, placing the chromene and imidazolidinone moieties in specific spatial orientations relative to each other. This configuration may be essential for optimal interaction with biological targets.

  • 2-sulfanylideneimidazolidin-4-one: This five-membered heterocyclic ring contains two nitrogen atoms, with carbonyl (C=O) and thione (C=S) groups at positions 4 and 2, respectively. These functional groups can serve as hydrogen bond acceptors and donors, facilitating interactions with proteins and other biological macromolecules. The imidazolidinone ring provides additional sites for potential modification to optimize biological activity.

The presence of multiple functional groups, including the chromene oxygen, carbonyl groups, thione group, and nitrogen atoms in the imidazolidinone ring, creates a molecule with complex electronic distribution and multiple potential interaction sites with biological targets. These structural elements collectively contribute to the compound's physical properties, chemical reactivity, and biological activities.

Physical Properties and Characteristics

The physical properties of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one are important for understanding its behavior in various environments and formulations. Based on its structural features and related compounds, several physical characteristics can be inferred:

  • Appearance: The compound is likely a solid at room temperature, possibly appearing as a crystalline powder with a characteristic color due to its extended conjugated system .

  • Solubility: Given its molecular structure with both polar functional groups (carbonyl, thione) and hydrophobic regions (chromene, methyl groups), the compound likely has limited solubility in water but improved solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or alcohols .

  • Stability: The compound contains several functional groups that may be susceptible to various degradation pathways, including oxidation, hydrolysis, or photodegradation. Proper storage conditions, including protection from light, moisture, and heat, would be recommended to maintain stability .

  • Spectroscopic Properties: The extended conjugated system in the molecule would likely result in characteristic UV-visible absorption spectra, which could be useful for identification and quantification. The presence of various functional groups would also give rise to characteristic infrared absorption bands, including those for C=O stretching (approximately 1650-1700 cm⁻¹) and C=S stretching (approximately 1050-1200 cm⁻¹) .

These physical properties are important considerations for handling, formulation, and analytical characterization of the compound in research and potential pharmaceutical applications.

Synthesis Methods

Detailed Synthetic Procedures

Based on the synthesis of related compounds described in the literature, a potential synthetic route for (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one might involve the following steps:

Step 1: Synthesis of 5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde

This step could involve a Vilsmeier-Haack reaction using 2,4-dimethylresorcinol as the starting material, followed by cyclization to form the chromene core and formylation at the 3-position. The reaction conditions typically include:

  • Reaction with POCl₃ in DMF to introduce the formyl group

  • Cyclization under appropriate conditions to form the chromene ring

  • Purification by recrystallization or column chromatography

Step 2: Preparation of 2-sulfanylideneimidazolidin-4-one

This component could be synthesized from thiourea and appropriate reagents to introduce the carbonyl functionality:

  • Reaction of thiourea with chloroethylacetate or similar reagents

  • Cyclization to form the imidazolidinone ring

  • Purification to obtain the pure intermediate

Step 3: Condensation Reaction

The final step would involve the condensation of the chromene-3-carbaldehyde with 2-sulfanylideneimidazolidin-4-one:

  • Reaction in an appropriate solvent (e.g., ethanol) with heating

  • Monitoring by TLC to track reaction progress

  • Isolation and purification of the final product, with particular attention to obtaining the Z-isomer

A comparable synthetic procedure for related compounds, such as (5Z)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-1,3-thiazolidine-2,4-dione derivatives, involved heating the reaction mixture for approximately 8 hours, followed by cooling, pouring into ice-cold water, and recrystallization from ethanol to obtain the pure product .

Characterization and Confirmation of Structure

After synthesis, the structure and purity of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one would need to be confirmed using various analytical techniques:

  • Spectroscopic Methods:

    • ¹H NMR spectroscopy to identify characteristic proton signals, including those from the methyl groups, aromatic protons, and the methylidene proton

    • ¹³C NMR spectroscopy to confirm carbon signals corresponding to carbonyl, thione, and other functional groups

    • IR spectroscopy to identify characteristic absorption bands for functional groups such as C=O, C=S, and N-H

    • Mass spectrometry to confirm the molecular weight and fragmentation pattern

  • Confirmation of Z-configuration:

    • NOE (Nuclear Overhauser Effect) experiments or X-ray crystallography to confirm the stereochemistry around the methylidene double bond

    • Comparison with spectral data of related compounds with known stereochemistry

  • Purity Assessment:

    • HPLC analysis to determine purity and detect potential impurities

    • Elemental analysis to confirm the elemental composition matches the theoretical values

These characterization methods are essential for establishing the structure, stereochemistry, and purity of the synthesized compound, which are critical for subsequent biological evaluation and structure-activity relationship studies .

Biological Activities

Structure-Activity Relationships

Various structural features of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one can influence its biological activity. Based on studies of related compounds, several structure-activity relationships (SAR) can be inferred:

  • Chromene Substitution Patterns:

    • The presence of methyl groups at positions 5 and 7 of the chromene ring may enhance lipophilicity and influence binding affinity to target proteins

    • Variations in these substituents (e.g., different alkyl groups, halogens, or other functional groups) could modulate potency and selectivity

  • Configuration of the Methylidene Bridge:

    • The Z-configuration appears to be important for biological activity, likely by positioning the chromene and imidazolidinone moieties in specific spatial orientations

    • The E-isomer may exhibit different activity profiles due to altered three-dimensional structure

  • Imidazolidinone Ring Modifications:

    • Substitutions on the nitrogen atoms or modifications to the thione group could affect hydrogen bonding capabilities and interactions with target proteins

    • Replacement of the thione with other functional groups might alter selectivity for different biological targets

Understanding these structure-activity relationships is crucial for the rational design of derivatives with enhanced biological activities and improved pharmacological profiles. Further studies involving systematic structural modifications and evaluation of biological activities would provide valuable insights into these relationships.

Comparison with Standard Anti-inflammatory Agents

When compared to standard anti-inflammatory drugs, (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one and its derivatives may exhibit different potency and selectivity profiles. Studies on related compounds suggest that while they generally show lower potency than established medications like Diclofenac Sodium, they may offer advantages in terms of selectivity or reduced side effects.

Table 1: Comparative Anti-inflammatory Activity Profile

Compound TypeInhibitory ActivityRelative PotencyPotential Advantages
(5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one and derivativesModerateLower than standard NSAIDsPotentially improved selectivity, novel mechanism of action
Standard NSAIDs (e.g., Diclofenac Sodium)HighReference standardWell-established efficacy profile
COX-2 Selective InhibitorsHigh, selective for COX-2Comparable to NSAIDsReduced gastrointestinal side effects

This comparison highlights the potential value of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one as a lead compound for developing novel anti-inflammatory agents with distinct mechanisms of action that might address unmet medical needs or overcome limitations of existing therapies. Further research to elucidate the precise mechanisms of action and optimize the structure for enhanced potency would be valuable for advancing this compound toward potential therapeutic applications.

Future Research Directions

Optimization of Synthetic Methodologies

Future research on (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one should focus on optimizing synthetic methodologies to improve efficiency, yield, and stereoselectivity. Several promising directions for synthetic optimization include:

These advancements in synthetic methodology would facilitate further studies on the compound and its derivatives, enabling more extensive biological evaluation and potential commercial applications .

Expansion of Biological Activity Studies

Comprehensive evaluation of the biological activities of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one is essential for understanding its potential therapeutic applications. Future research should focus on:

  • Conducting broad-spectrum screening against various biological targets to identify additional activities beyond anti-inflammatory effects. This could include testing against kinases, enzymes involved in inflammatory pathways, and other therapeutic targets.

  • Identifying specific molecular targets and elucidating mechanisms of action through:

    • Binding studies with potential protein targets

    • Enzyme inhibition assays

    • Cellular signaling pathway analyses

    • Computational modeling and docking studies

  • Evaluating potential therapeutic applications in different disease models, including:

    • In vitro studies using relevant cell lines

    • Ex vivo tissue models

    • In vivo studies in appropriate animal models of inflammation and related conditions

  • Assessing pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which are crucial for determining the compound's potential as a drug candidate.

This expanded understanding of the compound's biological properties would help determine its potential value in drug discovery and development, guiding further optimization efforts and potential clinical applications .

Development of Novel Derivatives

Based on the structure of (5Z)-5-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one, future research could focus on developing novel derivatives with enhanced properties. Several promising directions include:

  • Systematic modification of the chromene moiety:

    • Varying the position and nature of substituents on the chromene ring

    • Introducing additional functional groups to modulate electronic properties

    • Exploring bioisosteric replacements for specific structural elements

  • Modifications to the imidazolidinone ring:

    • Substitution at nitrogen atoms to alter hydrogen bonding capabilities

    • Replacement of the thione group with other functionalities

    • Introduction of additional substituents to enhance binding to specific targets

  • Exploration of prodrug approaches:

    • Development of derivatives with improved solubility or bioavailability

    • Design of targeted delivery systems to enhance selectivity

    • Creation of formulations that optimize stability and pharmacokinetic properties

Table 2: Potential Structural Modifications and Expected Effects

Modification SitePotential ChangesExpected Effects
Chromene ringVariation of methyl positions, introduction of halogens, alkoxy groupsAltered lipophilicity, binding affinity, metabolic stability
Methylidene bridgeConstraints to ensure Z-configuration, additional substituentsEnhanced stereochemical stability, modified electronic properties
Imidazolidinone ringN-substitution, thione replacement, additional functionalizationChanged hydrogen bonding pattern, selectivity for specific targets

These structural modifications could lead to compounds with improved efficacy, selectivity, and pharmaceutical properties, potentially addressing limitations of the parent compound and expanding its therapeutic potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator